![molecular formula C52H104O4Sn B13776255 Dibutylbis[(1-oxodocosyl)oxy]stannane CAS No. 68109-85-3](/img/structure/B13776255.png)
Dibutylbis[(1-oxodocosyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis[(1-oxodocosyl)oxy]stannane is an organotin compound with the molecular formula C52H104O4Sn and a molecular weight of 912.1 g/mol. This compound is known for its unique structure, which includes two docosanoyloxy groups attached to a dibutylstannane core. It is used in various industrial and research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis[(1-oxodocosyl)oxy]stannane typically involves the reaction of dibutyltin dichloride with docosanoic acid in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Bu2SnCl2+2C22H44O2→Bu2Sn(OCOC22H43)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylbis[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The docosanoyloxy groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable solvent.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: New organotin compounds with different ligands.
Applications De Recherche Scientifique
Dibutylbis[(1-oxodocosyl)oxy]stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
The mechanism of action of Dibutylbis[(1-oxodocosyl)oxy]stannane involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dioleate
Comparison
Dibutylbis[(1-oxodocosyl)oxy]stannane is unique due to its long-chain docosanoyloxy groups, which impart distinct physical and chemical properties compared to other dibutyltin compounds. These properties include higher molecular weight, increased hydrophobicity, and different reactivity patterns.
Propriétés
Numéro CAS |
68109-85-3 |
|---|---|
Formule moléculaire |
C52H104O4Sn |
Poids moléculaire |
912.1 g/mol |
Nom IUPAC |
[dibutyl(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
CHUXJFIWYUUSDJ-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


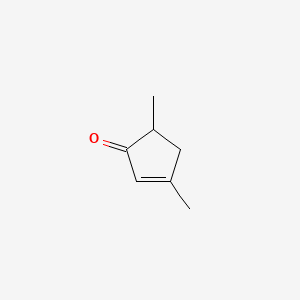
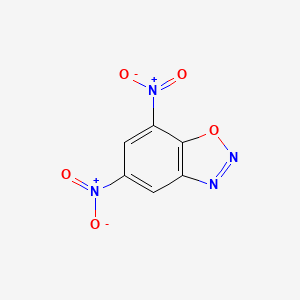
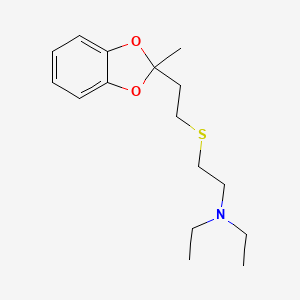
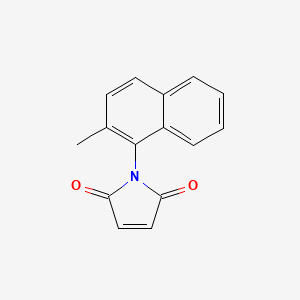
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)



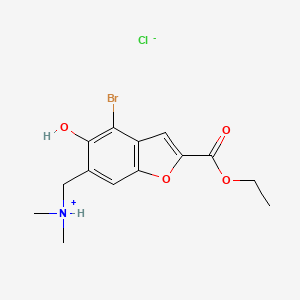
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)

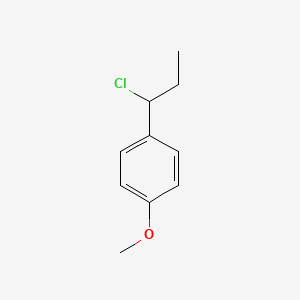
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
